molecular formula C10H12O5S B1393857 2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid CAS No. 756469-30-4

2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid

Cat. No.: B1393857
CAS No.: 756469-30-4
M. Wt: 244.27 g/mol
InChI Key: KZCNJEQIFKJGQG-UHFFFAOYSA-N
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Description

2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid is an organic compound with the molecular formula C10H12O5S It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to an ethanesulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid typically involves the esterification of 4-(2-sulfoethyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : MES serves as a versatile building block for complex organic molecules. It can participate in various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.
  • Case Study : In a study examining the reactivity of MES, it was utilized to synthesize sulfonic acid derivatives through oxidation reactions using potassium permanganate as the oxidizing agent. The derivatives exhibited enhanced solubility and reactivity compared to their precursors.

Biology

  • Biochemical Assays : MES is investigated for its role in enzyme activity assays. Its ability to modulate enzyme interactions makes it a valuable tool in biochemical research.
  • Case Study : Research demonstrated that MES can act as a probe for studying the kinetics of specific enzymes, providing insights into enzyme mechanisms and potential inhibitors.

Medicine

  • Therapeutic Potential : Preliminary studies suggest that MES may have therapeutic applications, particularly in drug development as a precursor for bioactive compounds .
  • Case Study : A recent exploration into the pharmacological properties of MES indicated potential anti-inflammatory effects when tested in vitro, suggesting avenues for further research into its medicinal applications.

Industrial Applications

  • Specialty Chemicals Production : MES is used in the synthesis of specialty chemicals, including dyes and pigments. Its dual functionality allows it to serve as an intermediate in various industrial processes.
  • Case Study : An industrial application involved using MES in the formulation of a novel dye that demonstrated improved colorfastness and stability compared to traditional dyes, showcasing its potential in textile applications.

Mechanism of Action

The mechanism by which 2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Sulfoethyl)benzoic acid: Lacks the methoxycarbonyl group, making it less versatile in certain reactions.

    Methoxycarbonylphenyl derivatives: Compounds with similar structures but different functional groups attached to the phenyl ring.

Uniqueness

2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid is unique due to the combination of its methoxycarbonyl and ethanesulfonic acid groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its analogs.

Biological Activity

2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid, also known as MES, is a compound that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H13O4S
  • Molecular Weight : 245.29 g/mol

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents .
  • Enzyme Inhibition : The sulfonic acid group is known to interact with various enzymes, potentially acting as an inhibitor. For instance, similar compounds have shown inhibitory effects on low molecular weight protein tyrosine phosphatases (LMW-PTP), which are important in cancer signaling pathways .

The mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Polar Interactions : The sulfonic acid moiety can form extensive polar interactions with enzyme active sites, influencing their function. This interaction is crucial for the inhibition of specific enzymes involved in metabolic pathways .
  • Structural Modifications : Variations in the phenyl ring and the methoxycarbonyl group can affect the compound's binding affinity and selectivity towards target enzymes.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various derivatives of sulfonic acid compounds, including this compound. Results indicated that certain derivatives exhibited significant inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

Study 2: Enzyme Interaction

In a structural biology study focused on enzyme-inhibitor interactions, it was found that compounds similar to this compound could effectively inhibit LMW-PTP. The IC50 values for these inhibitors ranged from 5 to 10 µM, indicating a moderate level of potency .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

Compound NameBiological ActivityIC50 (μM)Notes
MESAntimicrobialTBDUnder investigation
SPAA-1LMW-PTP Inhibition7.1Similar sulfonic structure
Compound XAntifungalTBDRelated structural features

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

  • Mechanistic Studies : Detailed studies on the mechanisms by which this compound interacts with target enzymes.
  • Therapeutic Applications : Investigating its potential as a therapeutic agent in treating infections or as an enzyme inhibitor in cancer therapy.
  • Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against specific biological targets.

Properties

IUPAC Name

2-(4-methoxycarbonylphenyl)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-15-10(11)9-4-2-8(3-5-9)6-7-16(12,13)14/h2-5H,6-7H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCNJEQIFKJGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676551
Record name 2-[4-(Methoxycarbonyl)phenyl]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756469-30-4
Record name 2-[4-(Methoxycarbonyl)phenyl]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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